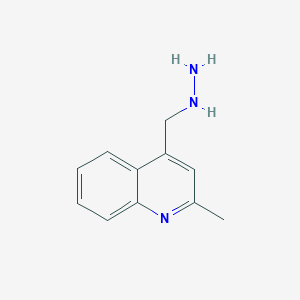

4-(Hydrazinylmethyl)-2-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1016814-09-7 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(2-methylquinolin-4-yl)methylhydrazine |

InChI |

InChI=1S/C11H13N3/c1-8-6-9(7-13-12)10-4-2-3-5-11(10)14-8/h2-6,13H,7,12H2,1H3 |

InChI Key |

IBFMEZHYRVBAPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CNN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hydrazinylmethyl 2 Methylquinoline and Analogues

Retrosynthetic Analysis and Key Precursor Synthesis for 2-Methylquinoline (B7769805) Core

The journey to synthesize 4-(hydrazinylmethyl)-2-methylquinoline begins with the construction of the foundational 2-methylquinoline ring system. Several named reactions have been historically pivotal and continue to be refined for this purpose.

Classical and Modern Friedländer Condensation Approaches

The Friedländer synthesis is a cornerstone reaction for quinoline (B57606) formation, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. jk-sci.comorganic-chemistry.orgeurekaselect.com In the context of 2-methylquinoline, this typically involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone with acetone (B3395972).

The classical approach often utilizes base or acid catalysis to promote the initial condensation and subsequent cyclodehydration. jk-sci.comorganic-chemistry.org Common catalysts include sodium hydroxide, potassium hydroxide, or mineral acids like hydrochloric acid and sulfuric acid. jk-sci.com The reaction mechanism can proceed through two primary pathways: an initial aldol (B89426) addition followed by elimination and imine formation, or the formation of a Schiff base followed by an aldol-type reaction and cyclization. wikipedia.org

Modern iterations of the Friedländer synthesis have focused on improving efficiency, selectivity, and environmental sustainability. nih.gov These advancements include the use of:

Microwave irradiation: This technique has been shown to accelerate the reaction, leading to higher yields in shorter timeframes. organic-chemistry.org

Novel catalysts: A wide array of catalysts have been explored, including Lewis acids, p-toluenesulfonic acid, iodine, ionic liquids, metal-organic frameworks, and nanocatalysts. wikipedia.orgnih.gov These catalysts can offer milder reaction conditions and improved yields.

Modified starting materials: To circumvent the limited availability of some 2-aminobenzaldehyde derivatives, methods have been developed that start from more accessible precursors like 2-aminobenzyl alcohols, which are oxidized in situ. researchgate.net

Table 1: Comparison of Classical and Modern Friedländer Synthesis Conditions

| Feature | Classical Friedländer Synthesis | Modern Friedländer Synthesis |

| Catalysts | Strong acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH, KOH) jk-sci.com | Lewis acids, p-toluenesulfonic acid, iodine, ionic liquids, nanocatalysts wikipedia.orgnih.gov |

| Reaction Conditions | Often requires high temperatures and prolonged reaction times | Milder conditions, often accelerated by microwave irradiation organic-chemistry.org |

| Starting Materials | Primarily 2-aminoaryl aldehydes and ketones jk-sci.com | Expanded scope including in situ generation from precursors like 2-aminobenzyl alcohols researchgate.net |

| Efficiency | Can suffer from side reactions and lower yields | Generally higher yields and better selectivity nih.gov |

| Environmental Impact | Use of harsh reagents can be a concern | Often employs more environmentally benign catalysts and conditions nih.gov |

Pfitzinger Synthesis and its Variants

The Pfitzinger reaction provides an alternative and powerful route to quinoline-4-carboxylic acids, which can be subsequently decarboxylated to yield the desired quinoline core. wikipedia.org This method involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net For the synthesis of 2-methylquinoline-4-carboxylic acid, isatin is condensed with acetone. nih.gov

The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to furnish the quinoline-4-carboxylic acid. wikipedia.org While generally efficient, a notable drawback can be the formation of resinous byproducts that complicate product isolation. nih.gov

A key variant of this reaction is the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The Pfitzinger reaction is particularly valuable due to its ability to introduce a carboxylic acid group at the 4-position, which can be a handle for further functionalization or removed via decarboxylation.

Doebner Reaction and Optimization for Substituted Quinoline Formation

The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid. sci-hub.setandfonline.com A related reaction, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds to produce quinolines, often catalyzed by Lewis or Brønsted acids. nih.govwikipedia.org

While the standard Doebner reaction is a straightforward method, it can be plagued by low yields due to the formation of byproducts. sci-hub.setandfonline.com Research has shown that the order of reactant addition is crucial; for instance, pre-reacting pyruvic acid with the aldehyde before adding the aromatic amine can influence the product outcome. sci-hub.se Optimization studies have also revealed that anilines bearing electron-donating groups tend to favor the formation of 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.setandfonline.com

A significant advancement is the Doebner hydrogen-transfer reaction, which improves yields for anilines with electron-withdrawing groups. nih.govacs.org This modified approach can be applied to a broader range of anilines, making it a more versatile tool for synthesizing substituted quinolines. nih.govacs.org

Table 2: Overview of Key Reactions for 2-Methylquinoline Core Synthesis

| Reaction | Starting Materials | Key Product Intermediate | Advantages | Disadvantages |

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone + acetone jk-sci.comorganic-chemistry.org | 2-Methylquinoline | Direct formation of the quinoline ring jk-sci.com | Limited availability of some starting materials researchgate.net |

| Pfitzinger Synthesis | Isatin + acetone wikipedia.orgnih.gov | 2-Methylquinoline-4-carboxylic acid | Access to 4-carboxyquinolines wikipedia.org | Potential for resinous byproduct formation nih.gov |

| Doebner Reaction | Aniline + aldehyde + pyruvic acid sci-hub.setandfonline.com | Quinoline-4-carboxylic acid | Three-component, one-pot synthesis | Can have low yields and byproduct formation sci-hub.setandfonline.com |

Strategic Functionalization at the C-4 Position of the Quinoline Ring

Once the 2-methylquinoline scaffold is in place, the next critical phase is the introduction of the hydrazinylmethyl group at the C-4 position. This is typically achieved through multi-step sequences or by forming related conjugates.

Introduction of Hydrazinylmethyl Moiety via Multi-step Reaction Sequences

A common strategy to introduce the hydrazinylmethyl group involves the initial formation of a suitable precursor at the C-4 position. For example, a 4-methylquinoline (B147181) can be halogenated to form a 4-(halomethyl)quinoline, which can then be reacted with hydrazine (B178648). Alternatively, a 4-quinolinecarboxylic acid, obtained from a Pfitzinger or Doebner reaction, can be converted to its corresponding acid hydrazide.

The synthesis of 2-methyl-quinoline-4-carboxylic acid hydrazide has been reported by reacting the corresponding ester, ethyl 2-methylquinoline-4-carboxylate, with hydrazine hydrate (B1144303) in methanol (B129727) under reflux conditions. chemicalbook.com This hydrazide can then potentially be reduced to afford the target this compound. Another approach involves the reaction of 4-chloro-2-methylquinoline (B1666326) with hydrazine hydrate. semanticscholar.orgmdpi.com

Formation of Quinoline-Hydrazone Conjugates through Condensation Reactions

An important class of analogues are quinoline-hydrazones, which are readily synthesized through the condensation of a 4-formyl-2-methylquinoline with various hydrazine derivatives. researchgate.net This reaction is a straightforward and high-yielding method for creating a diverse library of quinoline-hydrazone conjugates. mdpi.comresearchgate.net

The synthesis of these hydrazones typically involves stirring the 4-formylquinoline precursor with the desired hydrazine in a suitable solvent, such as ethanol. mdpi.com The resulting hydrazones are often stable, crystalline solids that can be easily purified. mdpi.com These compounds are of significant interest in medicinal chemistry and serve as important structural analogues to this compound. The synthesis of aryl-quinoline-4-carbonyl hydrazones has been achieved by reacting the corresponding methyl ester with hydrazine hydrate. nih.gov

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

The adoption of microwave-assisted synthesis has revolutionized the production of quinoline derivatives, offering significant advantages over conventional heating methods. Microwave irradiation provides rapid and uniform heating, which drastically reduces reaction times, often from hours to minutes, while simultaneously improving product yields and purity. nih.govresearchgate.net This technology is particularly effective for reactions that are otherwise slow or require high temperatures, making it a valuable tool in green chemistry. nih.govrsc.org

While a specific microwave-assisted protocol for this compound is not extensively documented, its synthesis can be extrapolated from established methods for analogous structures. A plausible route would involve the reaction of a suitable precursor, such as 4-(chloromethyl)-2-methylquinoline (B108009), with hydrazine hydrate. Under microwave irradiation, this nucleophilic substitution would likely proceed with enhanced efficiency.

The benefits of this approach are well-documented for similar transformations. For instance, the synthesis of various quinoline-based hydrazones and other derivatives shows marked improvement under microwave conditions compared to traditional methods. mdpi.commdpi.com A comparative study on the synthesis of quinoline thiosemicarbazones, which involves the condensation of a quinoline carbaldehyde with thiosemicarbazides, demonstrated that microwave-assisted synthesis yielded excellent results in just 3–5 minutes, whereas conventional heating required longer periods and resulted in lower yields.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Derivatives

| Product Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Quinoline-based Dihydropyridopyrimidines | Reflux (hours) | 10-15 min (higher yields) | nih.gov |

| 4-Hydroxy-2-quinolone Analogues | Conventional Heating (hours) | 5-13 min (51-71%) | nih.gov |

| Chiral Oxazolines | Conventional Heating | Shorter time, excellent yields | rsc.org |

This evidence strongly suggests that a microwave-assisted protocol would be a superior method for the efficient synthesis of this compound.

Regioselectivity and Stereochemical Control in Derivative Synthesis

Controlling regioselectivity is a fundamental challenge in the synthesis of substituted quinolines, particularly through classical methods like the Doebner-von Miller, Skraup, and Friedländer reactions. nih.govrsc.org The final substitution pattern on the quinoline ring is determined by the nature and position of substituents on the aniline and the α,β-unsaturated carbonyl precursors. wikipedia.org

In the context of this compound, the core 2-methylquinoline structure is typically formed via a Doebner-von Miller reaction. wikipedia.orgiipseries.org This reaction involves condensing an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org The regiochemical outcome—for instance, the position of substituents on the benzenoid ring—depends on the starting aniline. For example, reacting a meta-substituted aniline often leads to the regioselective formation of the 7-substituted quinoline isomer due to preferential cyclization at the less sterically hindered para position. clockss.org Achieving specific substitution patterns, therefore, requires careful selection of precursors. clockss.orgacs.org

Table 2: Regioselectivity in the Doebner-von Miller Quinoline Synthesis

| Aniline Reactant | α,β-Unsaturated Carbonyl | Primary Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| Aniline | Cinnamaldehyde | 2-Phenylquinoline | Standard reaction | clockss.org |

| m-Toluidine | Cinnamaldehyde | 7-Methyl-2-phenylquinoline | Regioselective para-cyclization | clockss.org |

| Aniline | γ-Aryl-β,γ-unsaturated α-ketoester | 2-Carboxy-4-arylquinoline | Reversal of standard regiochemistry | acs.org |

The target molecule, this compound, is achiral. However, stereochemical control becomes critical when synthesizing derivatives that possess chiral centers. If, for example, the hydrazinylmethyl side chain were to be further modified to introduce chirality, asymmetric synthesis protocols would be necessary to control the stereochemical outcome. The development of chiral catalysts and auxiliaries for quinoline synthesis is an active area of research aimed at producing enantiomerically pure derivatives for pharmaceutical applications.

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. acs.org These principles advocate for the reduction of waste, use of less hazardous chemicals, and energy efficiency. ijpsjournal.com The synthesis of quinolines, traditionally reliant on harsh conditions and toxic reagents (e.g., strong acids and oxidants in Skraup and Doebner-von Miller reactions), is a prime candidate for greener alternatives. nih.govijpsjournal.com

Sustainable approaches to synthesizing the quinoline core of this compound focus on several key areas:

Alternative Energy Sources: As discussed, microwave irradiation is a cornerstone of green quinoline synthesis, minimizing energy consumption and reaction times. nih.gov

Eco-Friendly Solvents and Catalysts: There is a significant shift towards using environmentally benign solvents like water or ethanol, or conducting reactions under solvent-free conditions. iipseries.orgijpsjournal.com The use of recyclable, non-toxic catalysts, such as Ag(I)-exchanged Montmorillonite K10 or bismuth chloride, is also gaining prominence. nih.govclockss.org Recent research has even explored electrochemistry as a reagent-free method for Friedländer quinoline synthesis, replacing hazardous chemical reductants with electricity. rsc.orgrsc.org

Atom Economy: Multicomponent reactions (MCRs) are being increasingly utilized for quinoline synthesis. rsc.org MCRs are highly efficient as they combine multiple starting materials in a single step to form a complex product, maximizing atom economy and reducing waste. rsc.org

By integrating these green principles, the synthesis of this compound and its analogs can be made more sustainable, aligning with modern standards of environmental responsibility.

Table 3: Application of Green Chemistry Principles in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Example | Reference |

|---|---|---|---|

| Waste Prevention | Use of multicomponent reactions to improve atom economy. | Povarov, Gewald, and Ugi reactions for diverse quinoline scaffolds. | rsc.org |

| Safer Solvents & Auxiliaries | Replacement of hazardous organic solvents with water or ethanol. | Doebner-Miller reaction using water as a solvent. | iipseries.org |

| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy input. | Microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues. | nih.gov |

| Catalysis | Use of recyclable, non-toxic, or metal-free catalysts. | Electrochemically assisted Friedländer reaction using recyclable nickel foam electrodes. | rsc.orgrsc.org |

| Less Hazardous Synthesis | Avoiding toxic reagents like strong acids and oxidants. | Iodine-mediated mechanochemical synthesis under solvent-free conditions. | researchgate.net |

Structural Characterization and Advanced Spectroscopic Analysis in Research

Chromatographic Techniques (e.g., TLC, LC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in the synthesis and analysis of "4-(Hydrazinylmethyl)-2-methylquinoline," serving the dual purposes of monitoring the progress of chemical reactions and assessing the purity of the final compound and its intermediates. Thin-Layer Chromatography (TLC) and Liquid Chromatography (LC), particularly column chromatography and High-Performance Liquid Chromatography (HPLC), are the primary methods employed.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for qualitatively monitoring the progress of the synthesis of "this compound." This technique allows chemists to observe the consumption of starting materials, such as 4-(chloromethyl)-2-methylquinoline (B108009), and the formation of the desired product in near real-time.

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. For compounds with structural similarities to "this compound," various solvent systems have been proven effective. For instance, in the synthesis of related quinoline (B57606) derivatives, a mobile phase consisting of a mixture of n-hexane and ethyl acetate (B1210297), often in a 7:3 ratio, has been utilized. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. After development, the separated spots are visualized, commonly under ultraviolet (UV) light, to assess the reaction's status.

Liquid Chromatography (LC)

Column Chromatography: For the purification of "this compound" on a preparative scale, column chromatography is the technique of choice. This method operates on the same principles as TLC but is used to separate and isolate larger quantities of the compound. The crude product mixture is loaded onto a column packed with a stationary phase, typically silica gel.

A carefully selected solvent system, the eluent, is then passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, leading to their separation. For the purification of analogous quinoline derivatives, eluent systems similar to those used in TLC, such as mixtures of ethyl acetate and petroleum ether or dichloromethane (B109758) and methanol (B129727), have been successfully employed. Fractions are collected sequentially and analyzed, often by TLC, to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for the quantitative purity assessment of "this compound." It offers high resolution and sensitivity, making it ideal for detecting and quantifying even minor impurities.

In a reversed-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (e.g., C18) is typically used with a polar mobile phase. For the analysis of related heterocyclic compounds like quinazolines, which share structural motifs with the target compound, specific HPLC methods have been developed. These methods often employ a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation. A common mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. For instance, the purity of a precursor, 2-(chloromethyl)-4-methylquinazoline, was determined to be 99.5% by HPLC. google.com

Hydrophilic Interaction Chromatography (HILIC) presents another potential LC method for the analysis of polar compounds like "this compound". nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer, providing a different selectivity compared to RP-HPLC. nih.gov

The selection of the appropriate chromatographic technique and conditions is crucial for obtaining pure "this compound" and for the accurate determination of its purity, which is essential for its subsequent use in research and development.

Interactive Data Table: Chromatographic Conditions for Related Compounds

| Compound Type | Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Purpose |

| Hydrazone of Quinoline Aldehyde | Flash Column Chromatography | Not Specified | Not Specified | Not Specified | Purification |

| 4-Hydroxyquinolines | Column Chromatography | Silica Gel | Ethyl acetate/Petroleum ether (1:1) | Not Specified | Purification |

| 2-Oxo-1,2-dihydroquinolines | Flash Column Chromatography | Not Specified | CH2Cl2/MeOH | Not Specified | Purification |

| 2-(Chloromethyl)-4-methylquinazoline | TLC | Not Specified | Not Specified | Not Specified | Reaction Monitoring |

| 2-(Chloromethyl)-4-methylquinazoline | HPLC | Not Specified | Not Specified | Not Specified | Purity Assessment |

| Polar Pharmaceuticals | HILIC | Silica, Amino | Aqueous-acetonitrile | Not Specified | Separation |

Exploration of Biological Activities and Pharmacological Research Pre Clinical, in Vitro, and in Vivo Animal Studies

Antimicrobial Research Applications

Antifungal Activity Assessments

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. In this context, quinoline-based hydrazone derivatives have been investigated for their efficacy against various fungal strains.

Several studies have highlighted the potential of these compounds. For instance, new quinoline-based thiazolyl hydrazone derivatives have been synthesized and evaluated for their anticandidal effects. benthamdirect.com One particular derivative, 4-(4-Fluorophenyl)-2-(2-((quinolin-4-yl)methylene)hydrazinyl)thiazole, demonstrated notable antifungal activity against Candida albicans and Candida krusei at a concentration of 1 mg/mL. benthamdirect.com Further investigations into quinoline-hydrazide scaffolds have also shown promise. mdpi.com

The structural versatility of the quinoline (B57606) ring, combined with the hydrazone linkage, appears to be a key contributor to the observed antifungal properties. researchgate.netresearchgate.net Research has also explored the synthesis of quinoline-based hydroxyimidazolium hybrids, with some compounds showing remarkable activity against Cryptococcus neoformans and moderate activity against Candida and Aspergillus species. mdpi.com The combination of a quinoline moiety with other heterocyclic systems, such as thiazole, has been a fruitful strategy in the design of new antifungal candidates. benthamdirect.com

Interactive Data Table: Antifungal Activity of a Quinoline Derivative

| Compound | Fungal Strain | Concentration | Activity | Reference |

| 4-(4-Fluorophenyl)-2-(2-((quinolin-4-yl)methylene)hydrazinyl)thiazole | Candida albicans | 1 mg/mL | Active | benthamdirect.com |

| 4-(4-Fluorophenyl)-2-(2-((quinolin-4-yl)methylene)hydrazinyl)thiazole | Candida krusei | 1 mg/mL | Active | benthamdirect.com |

Antitubercular Investigations

Tuberculosis (TB) remains a significant global health threat, and the rise of multidrug-resistant strains underscores the urgent need for new therapeutic agents. acs.org Quinoline derivatives have emerged as a promising class of compounds in the fight against Mycobacterium tuberculosis (Mtb). nih.govresearchgate.netresearchgate.netnih.gov

Numerous studies have focused on the synthesis and evaluation of quinoline hydrazone derivatives for their antitubercular activity. nih.govresearchgate.netresearchgate.networldscientific.com A significant number of these newly synthesized compounds have displayed potent inhibitory activity against the H37Rv strain of M. tuberculosis at concentrations ranging from 6.25 to 25 μg/mL. nih.govresearchgate.net The incorporation of a hydrazone moiety is considered a valuable strategy in developing novel anti-TB drugs. nih.govresearchgate.netresearchgate.net

Research has also explored the impact of molecular modifications on antitubercular efficacy. For example, the synthesis of 4-alkoxy-2-methylquinolines has yielded compounds with potent antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) in the range of 0.3 to 30.8 µM. nih.gov Furthermore, novel 2-(quinoline-4-yloxy)acetamides have demonstrated selective and potent inhibition of both drug-sensitive and drug-resistant Mtb strains, with some compounds exhibiting submicromolar MIC values. nih.gov The combination of a camphor (B46023) nucleus with quinoline derivatives has also resulted in compounds with significant activity against both sensitive and resistant Mtb strains. benthamdirect.com

Interactive Data Table: Antitubercular Activity of Quinoline Derivatives

| Compound Type | Mycobacterium tuberculosis Strain | Concentration/MIC | Activity | Reference |

| Quinoline hydrazone derivatives | H37Rv | 6.25–25 μg/mL | 100% inhibition | nih.govresearchgate.net |

| 4-Alkoxy-2-methylquinolines | Mtb | 0.3–30.8 µM | Potent | nih.gov |

| 2-(Quinoline-4-yloxy)acetamides | Drug-sensitive and drug-resistant Mtb | Submicromolar | Potent and selective | nih.gov |

| Camphor-quinoline derivatives | Sensitive and resistant Mtb | 9.5 μM (for compound 3e) | Active | benthamdirect.com |

Mechanistic Studies on Microbial Inhibition (e.g., DNA Gyrase, Topoisomerase IV Interference)

Understanding the mechanism of action is crucial for the rational design of more effective antimicrobial agents. For quinoline derivatives, a primary mode of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govscholarsportal.inforesearchgate.netnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.govnih.govyoutube.com

Fluoroquinolones, a well-known class of quinoline-based antibiotics, function by stabilizing the complex between these enzymes and DNA, which results in DNA strand breaks. youtube.com For many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most gram-positive bacteria. youtube.com The structural versatility of quinoline hydrazide/hydrazone derivatives allows them to target various bacterial mechanisms, including the inhibition of DNA gyrase. researchgate.netbohrium.comresearchgate.netnih.gov

Research has shown that novel quinoline derivatives can act as potent inhibitors of both DNA gyrase and topoisomerase IV. nih.govscholarsportal.infonih.gov Subsequent in vitro investigations have confirmed that the antimicrobial action of some quinoline derivatives is mediated through the potent inhibition of the bacterial DNA gyrase enzyme. nih.gov The interaction between quinolones and topoisomerase IV is often mediated through a water-metal ion bridge. oup.com

Anti-inflammatory Research Frameworks

Chronic inflammation is implicated in a wide range of diseases, prompting the search for new anti-inflammatory drugs. researchgate.netresearchgate.net Quinoline derivatives have demonstrated significant potential as anti-inflammatory agents, with research focusing on various in vitro and in vivo models. researchgate.netnih.goveurekaselect.comnih.govresearchgate.net

In vitro Assays for Protein Denaturation Inhibition

The inhibition of protein denaturation is a well-established in vitro screening method for anti-inflammatory activity. Denaturation of proteins is a key feature of inflammation, and compounds that can prevent this process are considered to have potential anti-inflammatory properties. mdpi.com

Research on quinoline derivatives has included their evaluation in such assays. For instance, the anti-inflammatory potential of quinoline-thiazolidinedione hybrids has been investigated, demonstrating that these hybrid molecules can be promising candidates for new anti-inflammatory agents. nih.gov The combination of a quinoline system with a hydrazide-hydrazone moiety has also afforded compounds with documented anti-inflammatory activity. mdpi.com These in vitro studies provide a preliminary indication of the anti-inflammatory capacity of these compounds, paving the way for more detailed investigations.

Cyclooxygenase (COX) Enzyme Inhibition Studies (COX-1/COX-2 Selectivity)

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, and their inhibition is a major target for anti-inflammatory drugs. medcentral.com The two main isoforms, COX-1 and COX-2, have distinct physiological roles. While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation. medcentral.commdpi.com Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize side effects. medcentral.commdpi.com

Several studies have investigated the COX inhibitory activity of quinoline derivatives. nih.govresearchgate.netmdpi.comcapes.gov.brresearchgate.netnih.govnih.govnih.govyoutube.com Research has shown that certain 4-carboxyl quinoline derivatives can act as potent and highly selective COX-2 inhibitors, with some compounds being more potent than the reference drug celecoxib. capes.gov.brresearchgate.net Molecular modeling studies have provided insights into the binding modes of these compounds within the COX-2 active site. researchgate.net

Furthermore, novel 1,2,4-triazine-quinoline hybrids have exhibited potent and selective COX-2 inhibitory profiles. nih.gov Similarly, new quinoline compounds incorporating a pyrazole (B372694) scaffold have shown higher selectivity towards COX-2 than COX-1. nih.gov These findings highlight the potential of the quinoline scaffold in the development of selective COX-2 inhibitors. researchgate.net

Interactive Data Table: COX-2 Inhibitory Activity of Quinoline Derivatives

| Compound Type | COX-2 IC50 | Selectivity Index (SI) | Reference |

| 4-Carboxyl quinoline derivative (9e) | 0.043 µM | >513 | researchgate.net |

| 1,2,4-Triazine-quinoline hybrid (8e) | 0.047 µM | 265.9 | nih.gov |

| Quinoline-pyrazole derivative (12c) | 0.1 µM | High | nih.gov |

| Quinoline-pyrazole derivative (14a) | 0.11 µM | High | nih.gov |

| Quinoline-pyrazole derivative (14b) | 0.11 µM | High | nih.gov |

Ex vivo and In vivo Animal Models for Anti-inflammatory Response

To further validate the anti-inflammatory potential observed in in vitro assays, researchers utilize ex vivo and in vivo animal models. These models provide a more complex physiological environment to assess the efficacy of drug candidates. mdpi.com

Studies on quinoline derivatives have employed such models to confirm their anti-inflammatory activity. For example, some quinoline derivatives have exhibited stronger anti-inflammatory activity than ibuprofen (B1674241) in animal models at the same dosage. epa.gov The most effective of these compounds were further evaluated in lipopolysaccharide (LPS)-stimulated models. epa.gov

In vivo studies on novel quinoline/1,2,4-triazole hybrids in a carrageenan-induced paw edema assay have also demonstrated their anti-inflammatory effects. researchgate.net Furthermore, research on quinoline derivatives has shown a significant decrease in inflammatory mediators in animal models of methotrexate-induced inflammation. nih.gov These studies provide crucial evidence of the in vivo efficacy of quinoline-based compounds as anti-inflammatory agents.

Antioxidant Activity Evaluation Methods

While specific antioxidant studies on 4-(Hydrazinylmethyl)-2-methylquinoline were not identified in the reviewed literature, the antioxidant potential of the broader class of quinoline-hydrazone derivatives is frequently investigated using a variety of established in vitro assays. nih.govresearchgate.net These methods are crucial for determining a compound's ability to neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in numerous disease pathologies.

The evaluation of antioxidant capacity is typically not based on a single method; rather, several assays are employed to gain a comprehensive understanding of the compound's mechanism of action. researchgate.net These tests can be broadly categorized based on their chemical reaction mechanisms: Hydrogen Atom Transfer (HAT) based assays and Single Electron Transfer (SET) based assays. Many common methods involve a mixed mechanism.

Commonly used methods for evaluating quinoline derivatives include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most extensively used methods to assess antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically. researchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the ABTS radical cation is generated, and the antioxidant's ability to reduce it is measured by the decrease in absorbance. This method is applicable to both hydrophilic and lipophilic antioxidants. researchgate.net

Ferric Reducing Antioxidant Power (FRAP): This electron transfer assay measures the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺) by antioxidants at a low pH. The formation of the blue-colored ferrous complex is monitored by absorbance.

Cupric Reducing Antioxidant Power (CUPRAC): Similar to FRAP, the CUPRAC method is based on the reduction of Cu²⁺ to Cu¹⁺ by the antioxidant compound. It is considered a more sensitive and reliable assay than the DPPH method for some quinazolinone derivatives. researchgate.net

For instance, a study on quinoline-benzimidazole and quinoline-hydrazone derivatives reported weak antioxidant activity using the DPPH assay compared to the standard, ascorbic acid. The quinoline-hydrazone derivative showed better activity than the quinoline-benzimidazole derivative. researchgate.net Another study on quinoline-2-carbaldehyde hydrazone derivatives investigated their antioxidant potential by evaluating their reducing effect against the oxidation of a redox-sensitive fluorescent probe. nih.govresearchgate.net

Enzyme Inhibition Studies

The structural features of the quinoline-hydrazone scaffold make it a versatile candidate for interacting with the active sites of various enzymes, leading to their inhibition. This has prompted research into their potential for treating a range of conditions, from neurodegenerative diseases to metabolic disorders and viral infections.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the availability of acetylcholine in the brain. mdpi.com While direct studies on this compound are unavailable, related quinoline-based acylhydrazone and thiosemicarbazone derivatives have been synthesized and evaluated as potential AChE inhibitors. nih.govmdpi.com

The standard method for assessing AChE inhibitory activity in vitro is the spectrophotometric method developed by Ellman, which uses acetylthiocholine (B1193921) as a substrate. mdpi.com Research into piperidinyl-quinoline acylhydrazone derivatives has shown that the substitution pattern on the quinoline and benzohydrazide (B10538) moieties significantly influences inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com For example, some derivatives bearing a methyl group at the 8-position of the quinoline core were found to be potent and selective BChE inhibitors. mdpi.com In another study, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide emerged as a potent dual inhibitor of both AChE and BChE. nih.gov

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Selected Quinoline Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 | nih.gov |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | BChE | 11.59 | nih.gov |

| Compound 11g (4-N-phenylaminoquinoline derivative) | AChE | 1.94 ± 0.13 | mdpi.com |

| Compound 11g (4-N-phenylaminoquinoline derivative) | BChE | 28.37 ± 1.85 | mdpi.com |

Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates like starch into simpler sugars. researchgate.net Inhibiting this enzyme can delay carbohydrate digestion and reduce the rate of glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. mdpi.comnih.gov

Although no specific α-amylase inhibition data exists for this compound, various quinoline derivatives, including those with hydrazone, triazole, and proline moieties, have been investigated for this activity. researchgate.netnih.gov For example, a series of novel quinoline-bearing proline analogs were synthesized and screened for α-amylase inhibitory activity, with several compounds showing significant results. researchgate.net Similarly, studies on quinoline- and naphthalene-incorporated hydrazineylidene–propenamide analogues identified compounds with potent inhibitory effects on both α-amylase and α-glucosidase, outperforming the standard drug acarbose (B1664774) in some cases. mdpi.combohrium.com

Table 2: Alpha-Amylase Inhibition by Selected Quinoline Derivatives

| Compound | α-Amylase IC₅₀ (µg/mL) | Standard (Acarbose) IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Compound 7g (Hydrazineylidene–propenamide analogue) | 17.15 ± 0.30 | 25.42 ± 0.10 | mdpi.combohrium.com |

Chronic Hepatitis B virus (HBV) infection is a major global health issue that can lead to severe liver disease. nih.gov Current antiviral therapies primarily use nucleoside analogues to inhibit the viral polymerase, but there is a pressing need for new non-nucleoside inhibitors. nih.govresearchgate.net The quinoline scaffold is found in a variety of compounds with broad-spectrum antiviral activity. nih.gov

Specific research on the anti-HBV activity of this compound has not been reported. However, studies on related heterocyclic compounds provide a basis for potential investigation. For example, 18 isoquinoline (B145761) alkaloids of plant origin were evaluated for their antiviral activity against HBV in vitro. nih.govresearchgate.net These studies aim to identify compounds that can disrupt the HBV life cycle at various stages, such as inhibiting viral entry, replication, or the function of viral proteins. mdpi.com

Investigation of Structure-Activity Relationships (SAR) in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For the quinoline-hydrazone class of compounds, SAR analyses have highlighted key structural features that influence their pharmacological effects. eurekaselect.com

Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline nucleus can significantly modulate activity. For instance, in a series of quinoline-based triazole hybrids, fluoro substitutions on the aryl ring were found to be important for α-amylase inhibition. nih.gov In another example, the presence of electron-donating groups on the aniline (B41778) precursor was necessary for the synthesis of certain 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.se For antitubercular activity in 2-methyl-4-quinoline hydrazide derivatives, substituents like -OCH₃, -Cl, and -CH₃ on the quinoline nucleus were shown to enhance activity. asianpubs.org

The Hydrazone Linker: The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is recognized as a crucial fragment for a variety of biological activities, including anticancer and antimicrobial effects, often acting as a hydrogen-bond donor/acceptor. mdpi.comnih.gov The flexibility and chelating ability of this linker can facilitate strong interactions with biological targets. nih.gov

Substitution on the Hydrazone Moiety: The group attached to the hydrazone nitrogen also plays a critical role. In studies of quinoline hydrazide-hydrazones as anticancer agents, replacing the quinoline system with other aromatic groups like naphthalene, indole, or phenyl generally led to a decrease in cytotoxic activity, indicating the importance of the quinoline nitrogen for target interaction. mdpi.com In another study, the substitution of a 3,4,5-trimethoxy group on the benzylidene part of a quinoline hydrazone improved its anticancer activity. nih.gov

These SAR findings underscore that the biological profile of quinoline-hydrazone derivatives is a result of the interplay between the quinoline core, the hydrazone linker, and the peripheral substituents. This knowledge is invaluable for the rational design of new, more potent, and selective therapeutic agents based on this versatile chemical scaffold. eurekaselect.comresearchgate.net

Applications of 4 Hydrazinylmethyl 2 Methylquinoline and Derivatives in Diverse Chemical Fields

Development as Chemosensors and Fluorescent Probes for Specific Analytes

The quinoline (B57606) moiety, a known fluorophore, combined with the chelating ability of the hydrazinyl group, makes 4-(hydrazinylmethyl)-2-methylquinoline and its derivatives excellent candidates for the development of chemosensors and fluorescent probes. These sensors are designed to detect specific analytes, such as metal ions and neutral molecules, with high sensitivity and selectivity.

Derivatives of this compound are frequently employed in the design of fluorescent probes. For instance, Schiff base hydrazones derived from quinoline can act as "on-off" or ratiometric fluorescent sensors. The interaction of the analyte with the hydrazone ligand can lead to changes in the electronic properties of the molecule, resulting in a detectable change in fluorescence intensity or a shift in the emission wavelength. This principle has been successfully applied in the detection of various metal ions.

Detailed research has demonstrated the efficacy of quinoline-based hydrazone probes. For example, a simple fluorescent sensor, 2-Hydroxybenzcarbaldehyde-(2-methylquinoline-4-formyl) hydrazone (HL), was designed and synthesized. This probe exhibited a significant fluorescence enhancement (220-fold) upon binding with Al³⁺ ions. researchgate.net The formation of a 1:1 complex between the probe and Al³⁺ is responsible for this pronounced optical response. researchgate.net Another study focused on a naphthalimide-based fluorescent probe which showed high selectivity for Fe³⁺ with a very low detection limit of 3.0 × 10⁻⁸ M. researchgate.net

The design of these probes often involves modifying the quinoline structure to fine-tune their sensing properties. The introduction of different functional groups can enhance selectivity and sensitivity towards specific analytes. For example, quinoline-tagged fluorescent organic probes have been developed for the detection of nitro-phenolic compounds and Zn²⁺ ions at the parts-per-billion (ppb) level. semanticscholar.org

A notable application is the detection of hydrazine (B178648), a highly toxic industrial chemical. nih.gov A novel fluorescent probe based on a hydroxyl- and benzo[d]oxazole-substituted quinoline structure was developed for this purpose. nih.gov The probe demonstrated an excellent ratiometric fluorescence response to hydrazine with a large emission peak shift of over 130 nm and a remarkable detection limit of 5.8 nM. nih.gov

Table 1: Examples of Quinoline-Based Fluorescent Probes and their Analytes

| Probe/Sensor Derivative | Target Analyte | Detection Limit | Key Finding |

| 2-Hydroxybenzcarbaldehyde-(2-methylquinoline-4-formyl) hydrazone | Al³⁺ | - | 220-fold fluorescence enhancement upon binding. researchgate.net |

| Naphthalimide-based quinoline derivative | Fe³⁺ | 3.0 x 10⁻⁸ M | High selectivity and sensitivity for Fe³⁺. researchgate.net |

| Hydroxyl- and benzo[d]oxazole-substituted quinoline probe | Hydrazine | 5.8 nM | Ratiometric response with a large emission shift. nih.gov |

| Quinoline-tagged organic probes | Nitro-phenolic compounds, Zn²⁺ | ppb level | Effective sensing in aqueous media. semanticscholar.org |

Role in Molecular Switches and Photo-responsive Systems

The hydrazone group present in derivatives of this compound can act as a molecular switch. Hydrazones are known to undergo reversible E/Z isomerization around the C=N double bond upon exposure to external stimuli such as light or changes in pH. This isomerization leads to a change in the molecule's geometry and electronic properties, which can be harnessed in the development of photo-responsive systems. nih.gov

Light-driven molecular motors and switches are at the forefront of materials science, and photoresponsive molecules like hydrazones are key components. rug.nl The integration of hydrazone moieties into larger molecular architectures or polymer matrices can lead to the creation of smart materials whose properties can be controlled by light. nih.gov For example, photoswitchable hydrazones have been used to create photofluorochromic systems with aggregation-induced emission (AIE) characteristics. nih.gov

While direct studies on this compound as a molecular switch are not extensively documented, the known photochromic behavior of hydrazones provides a strong basis for its potential in this area. nih.gov The quinoline unit can act as a reporter group, with its fluorescence being modulated by the isomeric state of the hydrazone switch. The development of such systems could lead to applications in optical data storage and light-controlled biological systems. The principle often involves slight structural modifications that can dramatically alter the pharmacological or physical properties of the molecule, effectively acting as a "molecular switch". nih.gov

Applications in Coordination Chemistry: Ligand Design and Metal Complex Formation

The hydrazinylmethyl and quinoline nitrogen atoms of this compound make it an excellent bidentate or potentially polydentate ligand for a wide range of metal ions. The field of coordination chemistry extensively studies how organic ligands bind to metal centers to form coordination complexes with diverse structures and properties. mdpi.com

Schiff bases derived from this compound are particularly versatile ligands. These ligands, often containing NN or NNO donor sets, react with various transition metal ions to form stable mononuclear or polynuclear complexes. mdpi.com The resulting metal complexes often exhibit interesting spectral, magnetic, and thermal properties. mdpi.com

For example, a series of transition metal complexes of a Schiff base hydrazone containing a quinoline moiety were synthesized and characterized. mdpi.com The ligand was found to behave as a monobasic bidentate ligand, coordinating to metal ions such as Cu(II), Ni(II), Co(II), Mn(II), Fe(III), and UO₂(VI) to form mononuclear complexes. mdpi.com The geometry of these complexes, such as square-planar for Cu(II) and octahedral for Co(II), was determined using spectral and magnetic data. mdpi.com

The design of these ligands can be tailored to achieve specific coordination geometries and to influence the properties of the resulting metal complexes. The condensed ring system of the quinoline ligand can promote the formation of coordination polymers over simple mononuclear species. mdpi.com The study of these metal-ligand frameworks is crucial for developing new materials with applications in areas such as catalysis and magnetism. nih.gov

Table 2: Metal Complexes of Quinoline-Based Hydrazone Ligands

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |

| Cu(II) | Schiff base hydrazone | Square-planar | mdpi.com |

| Ni(II) | Schiff base hydrazone | Octahedral | mdpi.com |

| Co(II) | Schiff base hydrazone | Octahedral | mdpi.com |

| Fe(III) | Schiff base hydrazone | Octahedral | mdpi.com |

| Mn(II) | Schiff base hydrazone | Octahedral | mdpi.com |

Catalytic Applications (e.g., Photocatalytic Reactions, C-H Functionalization)

The quinoline scaffold is a prominent structural motif in many biologically active compounds and functional materials, making the development of efficient methods for its functionalization a key area of research. nih.gov C-H functionalization is a powerful tool for modifying complex molecules, and quinoline derivatives can be involved in such reactions both as substrates and as ligands for catalytic systems. chemrxiv.orgmdpi.com

While direct catalytic applications of this compound are not widely reported, its derivatives hold potential in this field. For instance, metal complexes containing quinoline-based ligands can act as catalysts. A reusable heterogeneous catalyst was prepared by modifying H₄SiW₁₂O₄₀ with 8-hydroxy-2-methylquinoline, demonstrating good catalytic performance in ketalization reactions. rsc.org

The development of metal-free catalytic systems is also an area of growing interest. A metal-free strategy for the functionalization of C(sp³)–H bonds in 2-methylquinolines has been developed, offering an environmentally friendly route to valuable quinoline derivatives. nih.gov This highlights the reactivity of the methyl group at the 2-position of the quinoline ring, a feature present in this compound.

Given the ability of the hydrazinyl group to coordinate to metal centers, derivatives of this compound could be designed as ligands for transition metal catalysts. These catalysts could potentially be applied in a variety of organic transformations, including cross-coupling reactions and photocatalytic processes. The quinoline moiety itself can also participate in photocatalytic cycles, further expanding the potential applications of this class of compounds.

Potential in Material Science Research

The structural features of this compound and its derivatives make them promising candidates for the construction of advanced materials. The ability to form stable coordination complexes and polymers, coupled with the inherent photoresponsive properties of the quinoline and hydrazone groups, opens up avenues for the creation of functional materials.

Coordination polymers based on quinoline-derived ligands have been synthesized, exhibiting interesting photoluminescent properties. mdpi.com For example, a 2D Cu(II) coordination polymer was constructed using a quinoline-carboxylate ligand, resulting in a material with a single absorption band at 465 nm. mdpi.com The self-assembly of such building blocks can lead to the formation of ordered structures with tailored optical and electronic properties.

Furthermore, the incorporation of photoresponsive units like hydrazones into polymer backbones or as crosslinkers can lead to the development of "smart" materials. These materials can change their properties, such as shape, color, or permeability, in response to light. nih.gov The combination of the robust quinoline framework with the dynamic nature of the hydrazone switch in derivatives of this compound could be exploited to create novel photo-responsive polymers, hydrogels, and coatings for a variety of applications, including drug delivery, sensing, and soft robotics.

Mechanistic Investigations of Compound Action

Elucidation of Reaction Mechanisms in Organic Synthesis and Functionalization

The synthesis and functionalization of 4-(Hydrazinylmethyl)-2-methylquinoline are governed by fundamental principles of nucleophilic substitution and the inherent reactivity of the hydrazine (B178648) group.

Synthesis Mechanism: The primary route to this compound involves a nucleophilic substitution reaction. The process typically starts with a precursor, 4-(chloromethyl)-2-methylquinoline (B108009) or 4-(bromomethyl)-2-methylquinoline. Hydrazine hydrate (B1144303) (N₂H₄·H₂O) serves as the nucleophile, attacking the electrophilic benzylic carbon of the halomethyl group. The reaction proceeds via an Sₙ2 mechanism, where the lone pair of electrons on one of the hydrazine's nitrogen atoms displaces the halide leaving group, forming the C-N bond and yielding the target compound.

Functionalization Reactions: The resulting this compound is a versatile synthon for further chemical modifications. The terminal amino group (-NH₂) of the hydrazine moiety is highly nucleophilic and can readily react with various electrophiles.

Hydrazone Formation: Reaction with aldehydes and ketones leads to the formation of stable hydrazones. This condensation reaction is a cornerstone of dynamic covalent chemistry and is crucial for creating complex molecular architectures and potential therapeutic agents. libretexts.org

Acylation and Sulfonylation: The hydrazine group can be acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form stable amide and sulfonamide linkages, respectively. These reactions are used to modify the compound's electronic properties and steric profile.

Cyclization Reactions: The bifunctional nature of the hydrazine group makes it an excellent precursor for synthesizing heterocyclic rings. For example, reaction with β-dicarbonyl compounds can yield pyrazoles, while reaction with α,β-unsaturated ketones can form pyrazolines.

Autoxidation: Similar to other arylhydrazines, this compound may be susceptible to autoxidation, especially in the presence of air and a basic medium like pyridine (B92270). This process can lead to dimerization and the formation of larger, fused polycyclic systems through a complex mechanism involving proton shifts, dimerization, and electrocyclization. nih.gov

Below is a table summarizing potential functionalization pathways.

| Reagent Type | Functional Group | Resulting Product Class | Reaction Mechanism |

| Aldehyde/Ketone | R-CHO / R₂C=O | Hydrazone | Nucleophilic Addition-Elimination |

| Acyl Halide | R-COCl | Acylhydrazide | Nucleophilic Acyl Substitution |

| Sulfonyl Halide | R-SO₂Cl | Sulfonylhydrazide | Nucleophilic Substitution |

| Isocyanate | R-NCO | Semicarbazide | Nucleophilic Addition |

| β-Dicarbonyl Compound | R-CO-CH₂-CO-R | Pyrazole (B372694) | Condensation/Cyclization |

Understanding Molecular Mechanisms in Biological Systems (e.g., Protein Binding, DNA Interaction)

Quinoline (B57606) derivatives are well-documented for their wide range of biological activities, many of which stem from their ability to interact with biomacromolecules like proteins and nucleic acids. nih.gov The combination of a planar quinoline ring and a flexible, interactive hydrazinylmethyl side chain in this compound suggests several potential molecular mechanisms of action.

DNA Interaction: The planar aromatic structure of the quinoline ring is a key feature for DNA interaction. It is well-established that flat aromatic systems can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. mdpi.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a common mechanism for many quinoline-based anticancer agents. mdpi.commdpi.com The hydrazinylmethyl group could further stabilize this binding through hydrogen bonding with the phosphate (B84403) backbone or the edges of the DNA bases. Some quinoline derivatives are also known to act as inhibitors of DNA gyrase, a bacterial enzyme essential for DNA replication, by binding to the enzyme-DNA complex. nih.gov

Protein Binding: The hydrazinylmethyl group is a versatile hydrogen bond donor and acceptor, making it an effective anchor for protein binding. It can form specific interactions with amino acid side chains in a protein's active site or binding pocket.

Enzyme Inhibition: By mimicking a natural substrate or binding to a critical residue, the compound can inhibit enzyme function. The hydrazone derivatives of quinolines are particularly noted for their ability to target various enzymes. nih.gov

Receptor Modulation: The compound could act as a ligand for various cellular receptors, modulating their activity.

Metal Chelation: The hydrazine moiety, often in its hydrazone form, is known to chelate transition metal ions. mdpi.com Since many enzymes (e.g., metalloproteinases) require a metal cofactor for their activity, chelation of this metal can lead to potent inhibition.

The potential biological targets are summarized in the table below.

| Biological Target | Potential Mechanism of Action | Key Interacting Moiety |

| DNA Double Helix | Intercalation between base pairs | Planar Quinoline Ring |

| DNA Gyrase / Topoisomerase | Inhibition of enzyme-DNA complex | Quinoline Ring & Side Chain |

| Protein Kinases | Competitive binding at ATP site | Quinoline Ring & Hydrazine Group |

| Metalloproteinases | Chelation of active site metal ion | Hydrazine/Hydrazone Moiety |

| Histone Deacetylases (HDACs) | Binding to the active site channel | Hydrazine/Hydrazone Moiety |

Photophysical Mechanisms in Sensing and Switching Applications

Quinoline and its derivatives are often fluorescent, making them valuable fluorophores in materials science and analytical chemistry. The photophysical properties of this compound are determined by the electronic structure of the quinoline ring, which can be modulated by the hydrazinylmethyl substituent.

The core mechanism involves the absorption of a photon (typically UV or near-UV light), which promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The molecule then relaxes to the ground state by emitting a photon of lower energy (longer wavelength), a process known as fluorescence.

The hydrazinylmethyl group can influence this process in several ways:

Modulation of Electronic Properties: As an electron-donating group, the hydrazine moiety can affect the energy levels of the HOMO and LUMO, leading to shifts in the absorption and emission spectra (solvatochromism).

Photoinduced Electron Transfer (PET): The lone pair of electrons on the terminal nitrogen of the hydrazine can act as a PET donor. In the ground state, fluorescence is quenched. Upon binding of an analyte (e.g., a proton or a metal ion) to the hydrazine nitrogen, the PET process is inhibited, "turning on" the fluorescence. This makes the molecule a potential platform for "off-on" fluorescent sensors.

pH Sensing: The basic hydrazine group can be protonated in acidic conditions. This protonation significantly alters the electronic properties of the molecule, often leading to a dramatic change in fluorescence color or intensity. This allows the compound to function as a luminescent pH sensor. researchgate.net

Molecular Switching: The formation of hydrazones with specific aldehydes can create molecular switches. For instance, isomerization between the E and Z forms of the C=N double bond can be triggered by light or changes in the chemical environment, leading to switchable photophysical properties.

Electron Transfer and Redox Behavior in Electrochemical Systems

The redox behavior of this compound is characterized by the distinct properties of its two components: the quinoline ring, which can undergo reduction, and the hydrazine group, which is a well-known reducing agent and can be oxidized.

Oxidation (Anodic Behavior): The hydrazine moiety is susceptible to electrochemical oxidation. The mechanism typically involves the stepwise loss of electrons and protons to ultimately form nitrogen gas and a carbon-centered radical or cation at the benzylic position. The stability of the quinoline ring can help delocalize the charge on the intermediate species. The autoxidation of related 4-hydrazinylquinolines into dimeric structures in the presence of oxygen highlights the ease with which this moiety can undergo oxidative transformations. nih.gov

Reduction (Cathodic Behavior): The quinoline ring is an electron-deficient aromatic system that can be electrochemically reduced. The reduction typically occurs in one- or two-electron steps. In aprotic solvents, this can lead to the formation of a stable radical anion. In protic solvents, the reduction is often coupled with protonation, leading to the formation of dihydroquinoline derivatives. nih.gov The specific reduction potential would be influenced by the electron-donating nature of the hydrazinylmethyl substituent.

The combination of these two redox-active sites makes this compound a candidate for applications in electrocatalysis or as a redox mediator, where it could shuttle electrons between an electrode surface and a substrate.

Mechanistic Insights into Oxidative Stress and Free Radical Scavenging

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. nih.gov Quinoline derivatives have shown significant promise as antioxidants. mdpi.comnih.gov this compound likely combats oxidative stress through several interconnected mechanisms.

Direct Radical Scavenging: The compound can directly neutralize harmful free radicals like the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂•⁻).

Hydrogen Atom Transfer (HAT): The N-H bonds of the hydrazine group are relatively weak and can donate a hydrogen atom to a radical, thereby neutralizing it. The resulting hydrazinyl radical is stabilized by resonance with the quinoline ring.

Single Electron Transfer (SET): The hydrazine moiety can donate an electron to a radical, converting it into a less reactive anion. The resulting radical cation of the quinoline compound is again stabilized by resonance.

Metal Ion Chelation: The Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce the highly damaging hydroxyl radical, is a major source of oxidative stress. The hydrazine group can chelate metal ions like Fe²⁺ and Cu²⁺, sequestering them and preventing their participation in this harmful reaction. mdpi.com

Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, the compound may exert its effects by influencing the cell's own antioxidant machinery. Studies on related quinolines show they can reduce oxidative stress by preserving levels of endogenous antioxidants like glutathione (B108866) (GSH) and modulating the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. nih.gov Furthermore, some quinolines can suppress the activation of pro-inflammatory and pro-oxidative signaling pathways like NF-κB, which are often triggered by ROS. mdpi.com

The proposed mechanisms are detailed in the table below.

| Mechanism | Description | Key Molecular Feature |

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to a free radical. | N-H bonds of the hydrazine group. |

| Single Electron Transfer (SET) | Donation of an electron to a free radical. | Lone pair electrons on the hydrazine nitrogen. |

| Metal Ion Chelation | Binding of transition metal ions (e.g., Fe²⁺, Cu²⁺) to prevent the Fenton reaction. | Bidentate chelation by the hydrazine group. |

| NF-κB Pathway Inhibition | Suppression of the pro-inflammatory NF-κB transcription factor. | Overall molecular structure and signaling effects. |

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Novel Hybrid Scaffolds Incorporating 4-(Hydrazinylmethyl)-2-methylquinoline

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has proven to be a powerful strategy in drug discovery to overcome challenges such as drug resistance and to enhance therapeutic efficacy. The this compound moiety is an excellent candidate for the rational design of new hybrid scaffolds.

The hydrazinyl group is a versatile chemical handle that can readily react with a variety of electrophilic reagents, such as aldehydes, ketones, and carboxylic acid derivatives, to form stable hydrazones, acylhydrazides, and other related structures. This reactivity allows for the systematic exploration of a vast chemical space by coupling this compound with other biologically active motifs. For instance, hybridization with known anticancer agents, antimicrobial compounds, or fragments that target specific enzymes could lead to the discovery of novel therapeutics with dual or synergistic modes of action. chemicalbook.com

The synthesis of such hybrids can be achieved through established synthetic methodologies. A general approach would involve the initial synthesis of 4-(chloromethyl)-2-methylquinoline (B108009), followed by its reaction with hydrazine (B178648) hydrate (B1144303) to yield the target compound, this compound. nih.gov This key intermediate can then be reacted with a library of aldehydes or other suitable coupling partners to generate a diverse set of hybrid molecules.

The design of these hybrids will be guided by structure-activity relationship (SAR) studies of existing quinoline-based compounds. For example, extensive research on quinoline-imidazole hybrids has demonstrated potent antimalarial activity. researchgate.net Similarly, the incorporation of moieties known to interact with specific biological targets can be rationally pursued.

Table 1: Potential Hybrid Scaffolds and their Rationale

| Hybrid Partner Moiety | Rationale for Hybridization | Potential Therapeutic Area |

| Imidazole | Proven antimalarial activity in quinoline-imidazole hybrids. researchgate.net | Antimalarial |

| Fluoroquinolone | Broad-spectrum antibacterial activity. chemicalbook.com | Antibacterial |

| Chalcone | Known anticancer and anti-inflammatory properties. | Anticancer, Anti-inflammatory |

| 1,3,4-Oxadiazole | Documented antibacterial, antifungal, and anticancer activities. researchgate.net | Antimicrobial, Anticancer |

Advanced Methodologies for Comprehensive Activity Profiling and Target Validation

A critical step in the development of any new chemical entity is the thorough characterization of its biological activity and the identification of its molecular targets. For this compound and its derivatives, advanced methodologies beyond simple in vitro screening are essential.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that can be employed to identify the protein targets of reactive molecules like hydrazines. nih.gov Hydrazine-containing probes have been successfully used to target and identify a range of enzymes, including those with electrophilic cofactors. nih.gov By designing a tagged version of this compound, researchers can perform in situ labeling in complex biological systems (e.g., cell lysates or live cells) to identify its direct binding partners. This approach can provide crucial insights into the compound's mechanism of action and potential off-target effects. nih.gov

Furthermore, comprehensive bioactivity screening against a wide panel of cell lines, pathogens, and enzymes will be necessary to build a detailed activity profile. For instance, quinazoline (B50416) derivatives, which are structurally similar to quinolines, have been subjected to activity-based protein profiling to identify novel antibacterial targets like β-ketoacyl-ACP-synthase II (FabF). researchgate.net This highlights the potential for discovering novel mechanisms of action for quinoline-based compounds.

Once potential targets are identified, molecular docking and molecular dynamics simulations can be used to model the binding interactions at the atomic level. mdpi.com These computational studies can help in validating the experimental findings and in guiding the further optimization of the lead compounds. chemrxiv.org

Exploration of New Application Domains (e.g., Agrochemical Research, Environmental Sensing)

While the primary focus of quinoline (B57606) research has been in medicinal chemistry, the unique properties of this compound suggest its potential in other domains, such as agrochemical research and environmental sensing.

The quinoline scaffold is present in several successful pesticides, particularly fungicides. nih.govcymitquimica.com The development of novel quinoline derivatives for agricultural applications is an active area of research. cymitquimica.com this compound and its derivatives could be screened for their efficacy as fungicides, herbicides, or insecticides. The structure-activity relationships derived from these screenings could lead to the development of new, effective, and potentially more environmentally benign crop protection agents.

In the realm of environmental sensing, the hydrazone derivatives of quinolines have shown promise as chemosensors. For example, a quinoline-based hydrazone derivative has been reported as a colorimetric and fluorescent sensor for the detection of tributyltin (TBT), a toxic environmental pollutant. azoai.com The formation of the hydrazone with a specific analyte can lead to a measurable change in the optical properties of the molecule. The hydrazinyl group in this compound provides a convenient point for the attachment of various signaling units, making it a promising platform for the development of new sensors for a range of analytes, including metal ions and organic pollutants.

Table 2: Potential Applications Beyond Medicinal Chemistry

| Application Domain | Rationale | Potential Target |

| Agrochemical Research | Quinoline scaffold is a known toxophore in pesticides. nih.govcymitquimica.com | Fungal pathogens, insect pests, weeds |

| Environmental Sensing | Hydrazone derivatives can act as chemosensors. azoai.com | Heavy metal ions, organic pollutants |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. mdpi.com These computational tools can be leveraged at various stages of the research and development pipeline for this compound.

De Novo Design: Generative AI models can be trained on large datasets of known bioactive molecules to design novel chemical structures with desired properties. nih.gov These models can explore a vast chemical space to propose new hybrid scaffolds incorporating the this compound core that are predicted to have high activity and favorable pharmacokinetic profiles.

Predictive Modeling: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of newly designed compounds. mdpi.com By training these models on existing data for quinoline derivatives, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. For instance, ML models have been developed to predict the active sites of quinoline derivatives for chemical reactions and to predict the antimicrobial class specificity of small molecules. mdpi.com

Property Prediction: AI and ML can also be used to predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the designed compounds. mdpi.com This allows for the early identification of molecules with potential liabilities, enabling a more efficient and successful development process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Hydrazinylmethyl)-2-methylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Classical protocols like the Gould–Jacob and Skraup reactions are foundational for quinoline core synthesis. For functionalization (e.g., hydrazinylmethyl addition), condensation of 2-methylquinoline derivatives with hydrazine under reflux in ethanol or methanol is common. Transition metal-catalyzed coupling (e.g., Pd-mediated) can enhance regioselectivity . Evidence from Example 55 () shows yields depend on solvent polarity and temperature; for instance, dichloromethane at 25°C yields 68%, while DMF at 80°C improves to 82%.

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : H/C NMR confirms hydrazine incorporation via shifts at δ 3.2–4.1 ppm (N–CH) and δ 8.0–8.3 ppm (quinoline protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 215.1) and fragmentation patterns .

- Elemental Analysis : Matches experimental vs. theoretical C, H, N percentages (e.g., CHN requires 65.02% C, 5.95% H, 20.68% N) .

Q. How is the antimicrobial activity of this compound assessed in preliminary screens?

- Methodological Answer : Disk diffusion or microbroth dilution (MIC/MBC) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Structural analogs with electron-withdrawing groups (e.g., Cl at C-6) show enhanced activity (MIC 8 µg/mL vs. 32 µg/mL for unsubstituted derivatives) .

Advanced Research Questions

Q. How can conflicting biological activity data for structurally similar derivatives be resolved?

- Methodological Answer : Contradictions often arise from substituent positioning. For example:

- Case Study : 4-Hydroxy-6-methyl-2-phenylquinoline () shows MIC 8 µg/mL against S. aureus, while 8-bromo analogs (SY227537) exhibit reduced activity (MIC 64 µg/mL). Computational docking (e.g., AutoDock Vina) reveals steric hindrance from bulky groups disrupts target binding .

- Validation : Pair molecular dynamics simulations with in vitro dose-response assays to correlate steric/electronic effects with efficacy .

Q. What strategies optimize regioselectivity in hydrazine-mediated functionalization of 2-methylquinoline?

- Methodological Answer :

- Protecting Groups : Use Boc-protected hydrazine to direct substitution to the C-4 position .

- Catalysis : Pd(OAc)/Xantphos systems promote C–N bond formation at C-4 with >90% selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack vs. protic solvents (e.g., MeOH), which promote side reactions .

Q. How do structural modifications impact the compound’s pharmacokinetic profile?

- Methodological Answer :

- Lipophilicity : LogP values (e.g., 2.1 for hydrazinylmethyl vs. 3.5 for phenyl analogs) correlate with membrane permeability. Measure via HPLC retention times .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Derivatives with electron-donating groups (e.g., –OCH) exhibit longer .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity results for this compound derivatives?

- Methodological Answer : Variations arise from assay conditions:

- Cell Lines : HepG2 (IC 12 µM) vs. MCF-7 (IC 45 µM) due to differential expression of apoptosis regulators (e.g., caspases) .

- Exposure Time : 24-hour assays may underestimate efficacy compared to 72-hour protocols, as seen in p53-dependent apoptosis pathways .

Experimental Design Considerations

Q. What in vitro models best validate the compound’s proposed mechanism in neurodegenerative disease research?

- Methodological Answer :

- Cholinesterase Inhibition : Use Ellman’s assay with acetylcholinesterase (AChE) from Electrophorus electricus (IC thresholds <10 µM indicate therapeutic potential) .

- β-Amyloid Aggregation : Thioflavin T fluorescence assays quantify inhibition (e.g., 60% reduction at 50 µM) .

Structure-Activity Relationship (SAR) Guidance

Q. Which substituents enhance blood-brain barrier (BBB) penetration for CNS-targeted analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products